molecular formula C12H11BrN2O2 B11810528 (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone

Cat. No.: B11810528
M. Wt: 295.13 g/mol
InChI Key: GBBVPLHTDJFFQE-UHFFFAOYSA-N
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Description

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone is an organic compound that features a brominated phenyl ring, an ethoxy group, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the following steps:

    Bromination: The starting material, 2-ethoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Imidazole Introduction: The brominated intermediate is then reacted with imidazole under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazole ring or the phenyl ring.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

(5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl ring and imidazole moiety can participate in binding interactions, influencing the activity of the target molecule. This can lead to inhibition or activation of specific pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-methoxyphenyl)(1H-imidazol-1-yl)methanone: Similar structure but with a methoxy group instead of an ethoxy group.

    (5-Chloro-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone: Similar structure but with a chlorine atom instead of a bromine atom.

    (5-Bromo-2-ethoxyphenyl)(1H-pyrazol-1-yl)methanone: Similar structure but with a pyrazole ring instead of an imidazole ring.

Uniqueness

The uniqueness of (5-Bromo-2-ethoxyphenyl)(1H-imidazol-1-yl)methanone lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both the brominated phenyl ring and the imidazole moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

(5-bromo-2-ethoxyphenyl)-imidazol-1-ylmethanone

InChI

InChI=1S/C12H11BrN2O2/c1-2-17-11-4-3-9(13)7-10(11)12(16)15-6-5-14-8-15/h3-8H,2H2,1H3

InChI Key

GBBVPLHTDJFFQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C(=O)N2C=CN=C2

Origin of Product

United States

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